2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H13NO/c1-9-5-7-12-8-10(9)4-6-11(2,3)13/h5,7-8,13H,1-3H3 |
InChI Key |
KFMXUTAPDWIVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C#CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Sonogashira-Hagihara Coupling
This method employs palladium-catalyzed cross-coupling between a pyridinyl halide/triflate and 2-methyl-3-butyn-2-ol. Key variations include:
| Component | Specification | Source |
|---|---|---|
| Catalyst | Palladium(II) acetate (0.5–4 mol%) | |
| Ligand | Triphenylphosphine, X-Phos, P(p-tol)₃ | |
| Base | Piperidine, K₂CO₃ | |
| Solvent | Diethylamine, CH₃CN, toluene | |
| Temperature | 40–110°C | |
| Reaction Time | 2–16 hours | |
| Yield | 74–98% |
- 4-Methylpyridin-3-yl trifluoromethanesulfonate reacts with 2-methyl-3-butyn-2-ol in the presence of palladium(II) acetate and P(p-tol)₃ at 40°C for 16 hours.
- Deprotection of the acetone adduct (if formed) is achieved via base treatment (e.g., NaOH in toluene).
Base-Promoted Ethynylation
A two-step approach involving acetylene, acetone, and pyridinyl precursors under alkaline conditions:
- Ethynylation : Acetylene and acetone react in liquid ammonia with KOH (catalyst) at 30–55°C for 1–3 hours.
- Functionalization : The resulting 2-methyl-3-butyn-2-ol intermediate couples with 4-methylpyridin-3-yl derivatives via nucleophilic substitution or cross-coupling.
One-Pot SDS (Sonogashira/Deacetonation/Sonogashira) Synthesis
A tandem catalytic process for direct coupling of two aryl chlorides with 2-methyl-3-butyn-2-ol:
- Catalyst : PdCl₂ (4 mol%) with X-Phos ligand.
- Solvent : Acetonitrile at 110°C for 16 hours.
- Yield : Up to 98% for symmetrical diarylacetylenes.
- Requires precise stoichiometry of aryl chlorides.
- Limited to substrates tolerant of high-temperature deacetonation.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Complexity |
|---|---|---|---|---|
| Sonogashira-Hagihara | 74–98 | 2–16 h | High | Moderate |
| Base-Promoted Ethynylation | 85–92 | 1–3 h | Moderate | Low |
| One-Pot SDS | 90–98 | 16 h | Low | High |
Key Findings
- Catalyst Efficiency : Palladium-X-Phos systems outperform traditional PPh₃ in yield and selectivity.
- Solvent Impact : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates in one-pot syntheses.
- Deprotection Necessity : Base treatment (e.g., NaOH) is critical for isolating the free alkyne when using protected intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond in the butynol chain to a double or single bond, resulting in alkenes or alkanes.
Substitution: The pyridine ring can undergo substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are alkenes and alkanes.
Substitution: The products vary depending on the substituent introduced, such as halogenated pyridines or hydroxylated derivatives.
Scientific Research Applications
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physical Properties
Electronic and Steric Effects
- Electron-Donating Groups : Methyl on pyridine increases electron density, favoring electrophilic substitution .
- Electron-Withdrawing Groups : Nitro-substituted analogs exhibit reduced nucleophilicity but enhanced stability in acidic conditions .
- Steric Effects : Trimethylsilyl groups hinder reaction pathways requiring planar transition states .
Biological Activity
2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol, with the CAS number 1596954-39-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, including enzymes and receptors. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 175.23 g/mol. Its structure includes a butynol moiety attached to a 4-methylpyridine ring, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.23 g/mol |
| CAS Number | 1596954-39-0 |
Antibacterial Activity
Recent studies have explored the antibacterial potential of various pyridine derivatives, including those structurally related to this compound. For instance, compounds exhibiting similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Case Studies : A comparative study evaluated the efficacy of several pyridine derivatives against common bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating varying levels of potency among the tested compounds. For example, related compounds demonstrated MIC values as low as 50 µM against E. coli and 75 µM against S. agalactiae .
Antifungal Activity
In addition to antibacterial properties, some studies have reported antifungal activity for pyridine derivatives.
- Research Findings : A comprehensive screening of alkaloids revealed that certain derivatives exhibited antifungal activity against Candida albicans and other fungal strains. The MIC values for effective compounds ranged from 16.69 to 78.23 µM against C. albicans .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the structure was found to enhance antifungal activity, suggesting that modifications in the chemical structure could lead to improved efficacy.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its structure allows it to interact with various receptors, potentially modulating biological responses relevant to therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol, and how do reaction conditions influence yield?
The compound can be synthesized via Sonogashira coupling , utilizing PdCl₂(PPh₃)₂ (3 mol%) and CuI (1.5 mol%) as catalysts in toluene under reduced pressure. A key intermediate, ((4-bromophenyl)ethynyl)trimethylsilane, reacts with 2-methyl-3-butyn-2-ol, achieving 81% yield after distillation. Solvent choice (e.g., toluene) and temperature control (98°C at 0.2 mmHg) are critical for minimizing side reactions . Alternative methods may involve alkyne-acetone condensation, but Sonogashira coupling is preferred for regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Proton and carbon NMR resolve the alkyne proton (δ ~2.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).
- Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 256 [M⁺] for analogous structures) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain .
Q. How does the compound’s stability vary under different storage conditions?
Safety data for structurally similar pyridine derivatives indicate sensitivity to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition risks increase above 40°C, with potential alkyne oxidation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during refinement?
Use SHELXL ’s restraints (DFIX, DANG) to model disorder. For high-resolution data, apply TWIN/BASF commands to address twinning. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions (e.g., C–H⋯π, π–π stacking) to validate packing models .
Q. What computational methods best predict the compound’s interaction with biological targets?
- Docking simulations (AutoDock Vina) : Parameterize the alkyne and pyridine groups for hydrogen bonding and hydrophobic interactions.
- Molecular dynamics (GROMACS) : Simulate binding stability to enzymes (e.g., cytochrome P450) using CHARMM36 force fields .
- Hirshfeld surface analysis : Maps electrostatic potential to identify reactive sites for biomolecular binding .
Q. How do solvent polarity and proticity affect its reactivity in click chemistry applications?
In DMSO/water mixtures , the alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides. Protic solvents accelerate triazole formation but may protonate the pyridine nitrogen, reducing catalytic efficiency. Optimize solvent polarity index (e.g., ε = 46.7 for DMSO) to balance reaction rate and byproduct formation .
Q. What strategies mitigate synthetic byproducts in multi-step reactions involving this compound?
- Column chromatography : Use gradient elution (hexane/EtOAc 8:1 → 4:1) to separate alkyne derivatives.
- In situ IR monitoring : Track alkyne consumption (C≡C stretch ~2100 cm⁻¹) to halt reactions at >90% conversion .
Methodological Challenges and Solutions
Q. How to address discrepancies between experimental and DFT-calculated vibrational spectra?
- B3LYP/6-311++G(d,p) : Optimize geometry in Gaussian 16, then scale frequencies by 0.961 to match experimental IR.
- Anharmonic corrections (VPT2) improve agreement for C≡C and pyridine ring vibrations .
Q. What experimental controls are essential when studying its enzyme inhibition kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
